2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic molecule belonging to the thiazolo[3,2-a]pyrimidine family. Its core structure features a fused thiazole-pyrimidine ring system, substituted with a 4-chlorobenzylidene group at position 2, a thiophen-2-yl group at position 5, and a 2-methoxyethyl ester at position 4. The 7-methyl and 3-oxo substituents further modulate its electronic and steric properties.
This compound is synthesized via a multi-component reaction involving cyclocondensation of thiouracil derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) and chloroacetic acid in acetic anhydride/acetic acid medium, catalyzed by sodium acetate .
Properties
CAS No. |
617697-08-2 |
|---|---|
Molecular Formula |
C22H19ClN2O4S2 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+ |
InChI Key |
CNGXDDLVHHQKRH-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Under Ultrasound Irradiation
A solvent- and catalyst-free ultrasound-assisted method enables efficient one-step formation of the thiazolo[3,2-a]pyrimidine ring. The protocol involves:
-
Reactants : 2-Aminothiazole, 2-methoxyethyl acetoacetate (precursor for the ester group), and thiophene-2-carbaldehyde (source of the thiophen-2-yl group).
-
Conditions : Ultrasound probe irradiation at 51 W for 10 minutes under neat conditions.
-
Mechanism : The reaction proceeds via a tandem Knoevenagel condensation-cyclization sequence, where the aldehyde condenses with the acetoacetate ester to form an α,β-unsaturated intermediate, which subsequently cyclizes with 2-aminothiazole.
Key Advantages :
Optimization Data :
| Ultrasound Power (W) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 30 | 10 | 65 |
| 51 | 10 | 90 |
| 70 | 10 | 88 |
Biginelli-Like Cyclocondensation
An alternative method adapts the Biginelli reaction using:
-
Reactants : 2-Methoxyethyl acetoacetate, thiophene-2-carbaldehyde, and thiourea.
-
Catalyst : ZnCl₂ in glacial acetic acid at 80°C for 4 hours.
-
Outcome : Forms 2-thioxo-1,2,3,6-tetrahydropyrimidine, which is oxidized to the aromatic thiazolo[3,2-a]pyrimidine core under acidic conditions.
Comparison :
Functional Group Interconversion and Final Assembly
Esterification and Side-Chain Modification
The 2-methoxyethyl ester is introduced via two strategies:
-
Direct Use of 2-Methoxyethyl Acetoacetate : Synthesized by esterifying acetoacetic acid with 2-methoxyethanol under Steglich conditions.
-
Post-Cyclization Esterification : Reacting the carboxylic acid intermediate (obtained by hydrolyzing the ethyl ester) with 2-methoxyethanol using DCC/DMAP.
Yield Comparison :
Thiophen-2-Yl Group Installation
The thiophen-2-yl group at position 5 originates from thiophene-2-carbaldehyde, incorporated during the initial multicomponent reaction. Regioselectivity is ensured by the electron-donating nature of the thiophene ring, which directs cyclization to position 5.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
-
Ultrasound vs. Conventional Heating :
Method Time Yield (%) Ultrasound probe 10 min 90 Conventional reflux 5 h 50 Ultrasound bath 30 min <10
Regioselectivity and Byproduct Formation
Competing pathways may yield regioisomers if reaction conditions are suboptimal. For example, inadequate temperature control during condensation can lead to bis-benzylidene byproducts. Purification via column chromatography (SiO₂, hexane/ethyl acetate) is typically required.
Scalability and Industrial Feasibility
The ultrasound-assisted method demonstrates superior scalability due to:
-
Rapid reaction kinetics.
-
Solvent-free conditions reducing waste.
In contrast, multi-step protocols involving post-cyclization modifications are less viable for large-scale production due to cumulative yield losses .
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. It comprises a thiazole ring fused with a pyrimidine moiety, further substituted with methoxy and thiophenyl groups. Preliminary studies suggest that compounds within the thiazolo[3,2-a]pyrimidine class exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Potential Applications
The unique structure of 2-methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suggests potential applications in:
- Drug discovery Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques such as molecular docking studies and in vitro assays can provide insights into its mechanism of action and effectiveness against specific diseases.
- Medicinal chemistry The presence of substituents such as methoxy and thiophenyl groups may enhance activities, making it a candidate for further pharmacological evaluation.
Structural Analogues and Their Activities
Several compounds share structural similarities with 2-methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Bromophenyl substitution | Antimicrobial |
| 4-Chlorobenzylidene derivative | Chlorobenzene substitution | Anticancer |
| 4-Methylthiazol derivative | Methylthiazole group | Anti-inflammatory |
These compounds illustrate variations in substituents that may influence their biological properties and applications. The unique combination of methoxy and thiophenyl groups in the target compound may confer distinct advantages over these similar compounds in terms of efficacy or specificity in biological interactions.
Research and Early Discovery
Mechanism of Action
- Compound X likely interacts with specific molecular targets or pathways. detailed mechanistic studies are ongoing.
- Its effects could involve modulation of enzymatic activity, receptor binding, or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and material properties, influenced by substituents on the benzylidene group, ester moiety, and heterocyclic rings. Below is a systematic comparison:
Substituent Effects on the Benzylidene Group
The 4-chlorobenzylidene substituent in the target compound contrasts with other derivatives:
Notes:
- Cyanobenzylidene derivatives show distinct IR peaks for CN groups (~2200 cm⁻¹) .
- Trimethoxybenzylidene derivatives exhibit planar distortions (dihedral angle = 80.94°), affecting π-stacking in crystals .
Ester Group Variations
The 2-methoxyethyl ester in the target compound differs from common ethyl or benzyl esters:
Notes:
- 2-Methoxyethyl esters improve solubility in polar solvents (e.g., DMSO, ethanol), advantageous for drug formulation .
Heterocyclic Ring Modifications
The thiophen-2-yl group at position 5 distinguishes the target compound from phenyl or furan-substituted analogs:
Notes:
- Thiophene introduces sulfur-mediated intermolecular interactions (e.g., S···π contacts), influencing crystal packing .
Biological Activity
The compound 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazolo[3,2-a]pyrimidine core : This heterocyclic structure is known for its pharmacological potential.
- Methoxyethyl group : Enhances solubility and may influence biological interactions.
- 4-Chlorobenzylidene moiety : The chlorine substituent may enhance lipophilicity and biological activity.
- Thiophene substituent : Contributes to the compound's electronic properties.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Lacks methoxyethyl group | Antimicrobial |
| 4-(Thiophen-2-yl)-7-methylthiazolo[3,2-a]pyrimidine | No ethoxycarbonyl group | Anticancer |
| 5-(4-Chlorobenzylidene)-thiazolo[3,2-a]pyrimidine | Chlorine instead of bromine | Antifungal |
Antimicrobial and Antifungal Properties
Compounds in the thiazolo[3,2-a]pyrimidine class have demonstrated significant antimicrobial and antifungal activities. Research indicates that the presence of halogen substituents (such as chlorine) can enhance these properties by increasing the compound's ability to interact with microbial membranes or enzymes. For instance, studies have shown that related compounds can inhibit specific enzymes relevant to disease mechanisms, suggesting a potential for therapeutic applications against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds similar to this one have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in several cancers. Inhibition of GSK-3β has been linked to increased apoptosis in cancer cells, indicating a promising avenue for further exploration .
Case Studies
- Inhibition of GSK-3β : A related compound was identified as a potent GSK-3β inhibitor with an IC50 value of 1.6 μM. In neuroblastoma cell lines, treatment resulted in increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition .
- Antifungal Activity : Compounds structurally related to this thiazolo-pyrimidine derivative have shown significant antifungal activity against various plant pathogens. For example, methyl derivatives exhibited inhibition rates exceeding 75% against specific fungi at concentrations around 200 μg/mL .
Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific protein targets involved in disease pathways. Interaction studies using molecular docking simulations can elucidate these interactions and help optimize the compound's structure for enhanced efficacy.
Table 2: Summary of Mechanisms Explored
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Targeting GSK-3β and other relevant enzymes to disrupt cancer cell signaling |
| Membrane Interaction | Enhancing permeability and disrupting microbial membranes through hydrophobic interactions |
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?
The synthesis involves refluxing precursors (e.g., thiazolopyrimidine derivatives and substituted aldehydes) in polar aprotic solvents like ethanol or methanol, with ammonium acetate as a catalyst. Temperature control (70–80°C) and reaction time (8–12 hours) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and stereochemistry?
A combination of NMR (¹H/¹³C for functional group assignment), MS (ESI-TOF for molecular weight validation), and single-crystal X-ray diffraction (to resolve stereochemistry and confirm the Z/E configuration of the benzylidene moiety) is recommended. X-ray crystallography is particularly critical for verifying the flattened boat conformation of the thiazolopyrimidine core .
Q. How should researchers monitor reaction progress and assess intermediate purity?
HPLC with UV detection (λ = 254 nm) is ideal for tracking reaction intermediates. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative analysis, while FT-IR confirms functional group transformations (e.g., carbonyl stretches at 1680–1720 cm⁻¹). For quantitative purity, use HPLC-MS with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies enhance biological activity through structural modifications?
Systematic substituent variation at the benzylidene (C2) and aryl (C5) positions is key. For example:
- Electron-withdrawing groups (e.g., 4-chloro on benzylidene) improve metabolic stability.
- Thiophene at C5 enhances π-π stacking with enzyme active sites (e.g., kinase targets). Computational QSAR models and molecular docking (using AutoDock Vina) can predict binding affinities and guide synthetic prioritization .
Q. How do solvent and pH stability impact biological assay design?
Pre-assay stability studies are critical:
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Mitigation strategies include:
Q. What computational methods predict binding modes with biological targets?
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and free-energy perturbation (FEP) calculations quantify binding thermodynamics. For kinase targets (e.g., PKCK2), ensemble docking with flexible active sites improves accuracy. Pair with cryo-EM or co-crystallization for experimental validation .
Q. How do electronic effects of substituents influence reactivity in follow-up reactions?
Electron-rich substituents (e.g., methoxy) on the benzylidene group increase susceptibility to electrophilic aromatic substitution, while electron-withdrawing groups (e.g., nitro) favor nucleophilic attacks. DFT calculations (Gaussian 09, B3LYP/6-31G*) map frontier molecular orbitals and predict reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
